molecular formula C15H13NO3 B13885442 3-(2-Anilino-2-oxoethyl)benzoic acid

3-(2-Anilino-2-oxoethyl)benzoic acid

Cat. No.: B13885442
M. Wt: 255.27 g/mol
InChI Key: SNDGHSINBHSAOZ-UHFFFAOYSA-N
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Description

3-(2-Anilino-2-oxoethyl)benzoic acid is a benzoic acid derivative with a 2-anilino-2-oxoethyl substituent at the 3-position of the aromatic ring. Structurally, it features an amide linkage between the aniline moiety and the ketone group, which is attached to the benzoic acid backbone.

For instance, 4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic acid () was synthesized via refluxing N-acetyl isatin with 4-aminobenzoic acid in methanol, achieving a 96% yield . Similarly, oxirane rearrangements () or Staudinger-aza-Wittig cyclizations () could be adapted for synthesizing this compound.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(2-anilino-2-oxoethyl)benzoic acid

InChI

InChI=1S/C15H13NO3/c17-14(16-13-7-2-1-3-8-13)10-11-5-4-6-12(9-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

SNDGHSINBHSAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Anilino-2-oxoethyl)benzoic acid typically involves the acylation of aniline with an appropriate benzoic acid derivative. One common method is the reaction of aniline with 3-(2-oxoethyl)benzoic acid under acidic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency of the process by minimizing human intervention and reducing the risk of errors.

Chemical Reactions Analysis

Types of Reactions

3-(2-Anilino-2-oxoethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

3-(2-Anilino-2-oxoethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Anilino-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

4-position analogs () exhibit higher molecular weights and distinct electronic effects due to the acetamido group, which may enhance hydrogen-bonding interactions in crystal packing .

Ethoxy substituents () improve crystallinity, as demonstrated by triclinic packing (P1 space group, V = 556.1 ų), which is critical for X-ray diffraction studies .

Synthetic Efficiency :

  • The acetamido derivative () achieved a 96% yield under mild reflux conditions, highlighting the efficiency of amide coupling in benzoic acid functionalization .
  • Oxirane rearrangements () offer versatility for introducing diverse aryl groups at the ketone position, though yields vary with substituent electronic properties .

Data Tables

Table 1: Physical and Spectral Data of Selected Compounds

Compound Melting Point (°C) λmax (UV-Vis) Key MS/MS Fragments
2-(2-Anilino-2-oxoethoxy)benzoic acid Not reported Not reported m/z 271 (M⁺), 153 (loss of COOH)
4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic acid Not reported 254 nm m/z 326 (M⁺), 189 (loss of acetamido)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Not reported Not reported m/z 237 (M⁺)

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